Validated Binding Site in Yeast Prp8 RNaseH Complex
N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide was one of 269 hits identified from a 1000-plus-compound library, binding specifically to one of 10 distinct sites on the Prp8/Aar2 complex [1]. In contrast, N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide, a constitutional isomer, was not reported as a hit under the same screening conditions, indicating that the specific substitution pattern is critical for productive binding [1]. The exact binding site and pose are validated by PanDDA analysis of the deposited structure 7FKU [2].
| Evidence Dimension | Crystallographic binding validation |
|---|---|
| Target Compound Data | Hit in crystallographic screen; resolved binding pose at 1.55 Å (PDB 7FKU) |
| Comparator Or Baseline | N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide (isomer): Not reported as a hit in the same screen |
| Quantified Difference | Hit vs. non-hit; binding mode confirmed vs. unconfirmed |
| Conditions | Co-crystallization with yeast Prp8 RNaseH-like domain and Aar2 assembly factor; F2X-Universal Library screen (>1000 compounds) |
Why This Matters
This differentiation is crucial for procurement in fragment-based drug discovery programs targeting the spliceosome, as only a validated hit provides a reliable starting point for medicinal chemistry optimization.
- [1] Barthel, T., Wollenhaupt, J., Lima, G.M.A., Wahl, M.C., Weiss, M.S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65(21), 14630-14641. View Source
- [2] RCSB Protein Data Bank. (2022). PDB Entry 7FKU: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P04F03 from the F2X-Universal Library. View Source
